molecular formula C16H16FNO3 B5513439 3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide

3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide

Cat. No. B5513439
M. Wt: 289.30 g/mol
InChI Key: XQFRWIDHGPHUKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[2-(4-Fluorophenoxy)ethyl]-4-methoxybenzamide often involves intricate reactions. For example, one method for synthesizing similar compounds includes the acylation reaction of aminophenol with methoxybenzoylchloride in THF, followed by characterization through NMR and elemental analysis (Karabulut et al., 2014). Another approach involves the treatment of specific precursors with sodium methoxide to synthesize related compounds, demonstrating the complexity of the synthesis process (Liang, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-[2-(4-Fluorophenoxy)ethyl]-4-methoxybenzamide has been studied using techniques like single crystal X-ray diffraction and DFT calculations. These studies reveal that crystal packing and dimerization can influence the molecular geometry, particularly dihedral angles and the rotational conformation of aromatic rings, although they have a minor effect on bond lengths and angles (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-[2-(4-Fluorophenoxy)ethyl]-4-methoxybenzamide include the nucleophilic fluorination of nitro-precursors and subsequent purification steps to achieve high purity and yield (Hayashi et al., 2012). These reactions underscore the compound's reactivity and the potential for creating derivatives with specific properties.

Physical Properties Analysis

Studies on similar compounds have highlighted the role of strong hydrogen bonds in crystal packing, especially in compounds where water molecules act as both donors and acceptors in the crystal lattice (Yeong et al., 2018). This insight into hydrogen bonding can be crucial for understanding the physical properties of 3-[2-(4-Fluorophenoxy)ethyl]-4-methoxybenzamide and its derivatives.

Chemical Properties Analysis

The chemical properties of compounds structurally related to 3-[2-(4-Fluorophenoxy)ethyl]-4-methoxybenzamide, such as their ability to form intermolecular and intramolecular hydrogen bonds, play a significant role in their reactivity and stability. These properties are crucial for the compound's interactions and reactivity in various chemical environments (Varfolomeev et al., 2010).

properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15-7-2-12(16(18)19)10-11(15)8-9-21-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRWIDHGPHUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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